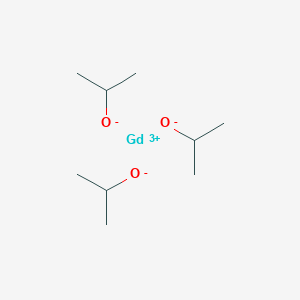
Gadolinium (III) isopropoxide
Cat. No. B088771
Key on ui cas rn:
14532-05-9
M. Wt: 337.5 g/mol
InChI Key: AGUOFJVRZOIUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06663976B2
Procedure details


Gadolinium isopropoxide was synthesized using the method of Brown et al. The Gd2O3 precursor solution was prepared by reacting 4.85 g (15 mmole) of gadolinium isopropoxide with 50 ml of 2-methoxyethanol under an inert atmosphere. After refluxing for approximately 1 hour, two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation. The flask was allowed to cool, and 20 ml of 2-methoxyethanol was added. The flask was refluxed for 1 hour, and ⅔ of the solution was then removed by distillation. This process of dilution, reflux, and distillation was repeated for a total of three cycles to ensure the complete exchange of the methoxyethoxide ligand for the isopropoxide ligand. It was estimated that this occurs when the boiling point of the solution reaches 124° C. The final concentration of the solution was adjusted to obtain a 0.5 M solution of gadolinium methoxyethoxide in 2-methoxyethanol. A partially hydrolyzed solution suitable for spin coating or dip-coating was prepared by reacting 1 part of a 1.0 molar solution of water in 2-methoxyethanol with 4 parts of the 0.5 M gadolinium methoxyethoxide solution.
[Compound]
Name
Gd2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
gadolinium isopropoxide
Quantity
4.85 g
Type
reactant
Reaction Step Two


Name
Gadolinium isopropoxide

[Compound]
Name
solution

Name
gadolinium methoxyethoxide
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[O-:3].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:10][CH:11]([CH3:13])[O-:12].[CH3:14][O:15][CH2:16][CH2:17]O>>[CH3:1][CH:2]([CH3:4])[O-:3].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:10][CH:11]([CH3:13])[O-:12].[CH3:14][O:15][CH:16]([CH3:17])[O-:3].[Gd+3:5].[CH3:14][O:15][CH:16]([CH3:17])[O-:3].[CH3:14][O:15][CH:16]([CH3:17])[O-:3] |f:0.1.2.3,5.6.7.8,9.10.11.12|
|
Inputs


Step One
[Compound]
|
Name
|
Gd2O3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
gadolinium isopropoxide
|
|
Quantity
|
4.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for approximately 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml of 2-methoxyethanol was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was refluxed for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
⅔ of the solution was then removed by distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This process of dilution, reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches 124° C
|
Outcomes


Product
|
Name
|
Gadolinium isopropoxide
|
|
Type
|
product
|
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
[Compound]
|
Name
|
solution
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
gadolinium methoxyethoxide
|
|
Type
|
product
|
|
Smiles
|
COC([O-])C.[Gd+3].COC([O-])C.COC([O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
